molecular formula C15H30BrN3O2 B1671334 ENMD 547 CAS No. 644961-61-5

ENMD 547

Cat. No.: B1671334
CAS No.: 644961-61-5
M. Wt: 364.32 g/mol
InChI Key: CXPUAJQIKBLGIR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

ENMD 547 interacts with the PAR-2 receptor, a G-protein-coupled receptor . It dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin . This interaction with the PAR-2 receptor is crucial for its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the development of CCl4-induced liver fibrosis in mice and activation of hepatic stellate cells . It also blocks TNFα production in synovial explants from patients with arthritis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic effect on the PAR-2 receptor . It inhibits calcium signaling in cells stimulated with a soluble peptide PAR-2 agonist or trypsin . This leads to changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as inhibiting the development of liver fibrosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study on the development of CCl4-induced liver fibrosis in mice, it was found that this compound dose-dependently inhibited the development of the condition .

Metabolic Pathways

Its interaction with the PAR-2 receptor suggests it may play a role in the signaling pathways associated with this receptor .

Preparation Methods

The preparation of ENMD 547 involves synthetic routes that include the use of stable isotopes and specific reaction conditions. One of the methods involves the synthesis of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one hydrobromide . The industrial production methods for this compound are not extensively documented, but they likely involve standard organic synthesis techniques and purification processes to achieve high purity levels.

Chemical Reactions Analysis

ENMD 547 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPUAJQIKBLGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433259
Record name ENMD 547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644961-61-5
Record name ENMD 547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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